molecular formula C7H11BrN2 B12101022 2-(3-bromopropyl)-1-methyl-1H-imidazole

2-(3-bromopropyl)-1-methyl-1H-imidazole

Cat. No.: B12101022
M. Wt: 203.08 g/mol
InChI Key: GHSVPJIZKDTCIN-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)-1-methyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a bromopropyl group attached to the second position of the imidazole ring and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromopropyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromopropyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the bromopropyl group to yield different alkyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of the imidazole.

    Oxidation: Products may include imidazole carboxylic acids or aldehydes.

    Reduction: Products include various alkyl imidazole derivatives.

Scientific Research Applications

2-(3-Bromopropyl)-1-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-bromopropyl)-1-methyl-1H-imidazole depends on its specific application. In general, the bromopropyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.

    2-(3-Chloropropyl)-1-methyl-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

    2-(3-Bromopropyl)-1H-imidazole: Lacks the methyl group at the first position, affecting its steric and electronic properties.

Uniqueness: 2-(3-Bromopropyl)-1-methyl-1H-imidazole is unique due to the presence of both the bromopropyl and methyl groups, which confer specific reactivity and properties. The bromopropyl group makes it a versatile intermediate for further functionalization, while the methyl group influences its overall stability and reactivity.

Properties

IUPAC Name

2-(3-bromopropyl)-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-10-6-5-9-7(10)3-2-4-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSVPJIZKDTCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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